molecular formula C13H28NO4P B11108016 Dibutyl morpholinomethylphosphonate

Dibutyl morpholinomethylphosphonate

Cat. No.: B11108016
M. Wt: 293.34 g/mol
InChI Key: NHDMLLCUGQEOOI-UHFFFAOYSA-N
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Description

Dibutyl morpholinomethylphosphonate is an organophosphorus compound characterized by the presence of both morpholine and phosphonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Dibutyl morpholinomethylphosphonate can be synthesized through a multi-step process involving the reaction of morpholine with dibutyl phosphite. The reaction typically occurs under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity. The general reaction scheme is as follows:

    Reaction of Morpholine with Dibutyl Phosphite:

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to maximize efficiency and output. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Dibutyl morpholinomethylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can lead to the formation of phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different phosphonate derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides and amines are commonly employed.

Major Products

The major products formed from these reactions include various phosphonate esters, phosphine derivatives, and substituted phosphonates, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, dibutyl morpholinomethylphosphonate is used as a reagent in the synthesis of other organophosphorus compounds. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable tool for researchers.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in the study of enzyme mechanisms and metabolic pathways.

Medicine

This compound has potential applications in medicine, particularly in the development of new pharmaceuticals. Its unique chemical properties may allow it to act as a drug delivery agent or as a component of therapeutic compounds.

Industry

In industry, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which dibutyl morpholinomethylphosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with these targets, modulating their activity and leading to various biochemical outcomes. The pathways involved often include phosphorylation and dephosphorylation reactions, which are critical in many biological processes.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl methylphosphonate: A simpler phosphonate ester used primarily as a flame retardant.

    Diethyl phosphite: Another organophosphorus compound with similar reactivity but different applications.

    Triphenyl phosphite: Used as a stabilizer in plastics and as a reagent in organic synthesis.

Uniqueness

Dibutyl morpholinomethylphosphonate is unique due to the presence of both morpholine and phosphonate groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of reactions and applications compared to simpler phosphonates.

Properties

Molecular Formula

C13H28NO4P

Molecular Weight

293.34 g/mol

IUPAC Name

4-(dibutoxyphosphorylmethyl)morpholine

InChI

InChI=1S/C13H28NO4P/c1-3-5-9-17-19(15,18-10-6-4-2)13-14-7-11-16-12-8-14/h3-13H2,1-2H3

InChI Key

NHDMLLCUGQEOOI-UHFFFAOYSA-N

Canonical SMILES

CCCCOP(=O)(CN1CCOCC1)OCCCC

Origin of Product

United States

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